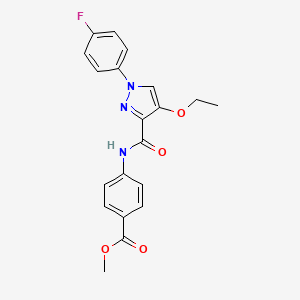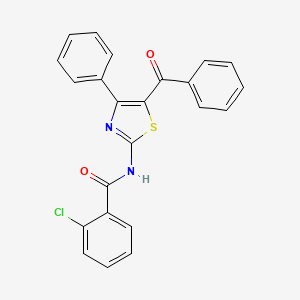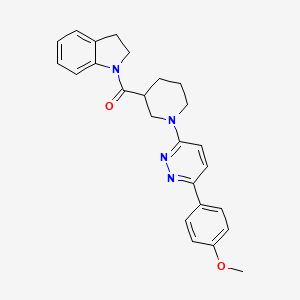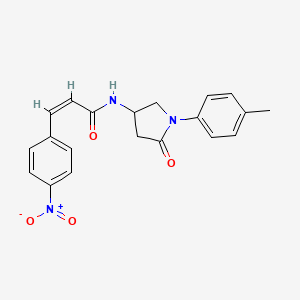
(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom, and two phenyl rings, which are six-membered carbon rings typical in many organic compounds .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve several steps including the formation of the pyrrolidinone ring and the attachment of the phenyl rings. The fluorophenyl group could be introduced using a suitable fluorination agent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl group in the pyrrolidinone ring and the carbon-carbon double bond in the acrylamide group could be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure of the compound .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide: has potential as a scaffold for designing novel drugs. Researchers investigate its interactions with biological targets, such as enzymes, receptors, or transporters. By modifying specific functional groups, scientists can optimize its pharmacological properties, aiming for improved efficacy, selectivity, and safety. This compound may serve as a starting point for developing therapeutics targeting various diseases, including cancer, inflammation, and neurological disorders .
Neurotransmitter Modulation
The compound’s structural features suggest possible interactions with neurotransmitter systems. Researchers explore its effects on receptors involved in neurotransmission, such as GABA receptors or glutamate receptors. Understanding its binding affinity and mode of action can provide insights into potential applications for treating anxiety, depression, or neurodegenerative conditions .
Materials Science
Due to its conjugated system and aromatic rings, (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide may find applications in materials science. Scientists investigate its optical properties, solubility, and stability. It could serve as a building block for organic semiconductors, light-emitting materials, or sensors. By incorporating this compound into polymers or nanomaterials, researchers aim to enhance their performance .
Computational Chemistry
Theoretical studies explore the electronic structure, molecular dynamics, and reactivity of this compound. Quantum mechanical calculations provide insights into its stability, charge distribution, and potential reaction pathways. Researchers use computational tools to predict its behavior in different environments, aiding in drug design and understanding its chemical properties .
Agrochemical Research
Researchers investigate the potential of (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide as an agrochemical. Its structural motifs may allow it to interact with plant receptors or enzymes involved in growth regulation, pest resistance, or stress tolerance. By optimizing its properties, it could contribute to sustainable agriculture and crop protection .
Chemical Biology
Chemical biologists explore the compound’s impact on cellular processes. They study its effects on cell viability, signaling pathways, and gene expression. By using fluorescently labeled derivatives, researchers track its localization within cells. This knowledge informs drug discovery and helps uncover new biological targets .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-11,16H,12-13H2,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUMEMDQJKPPU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)






![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)


